molecular formula C16H21NO4 B1431457 Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate CAS No. 1140972-32-2

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate

Cat. No.: B1431457
CAS No.: 1140972-32-2
M. Wt: 291.34 g/mol
InChI Key: HHLVBYDRFDRWTE-UONOGXRCSA-N
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Description

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate is a chiral compound that belongs to the class of carbamate-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the carbamate (Cbz) protecting group helps to prevent unwanted reactions at the amino group during various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (1S,2R)-2-aminocyclopentanecarboxylic acid.

    Protection of the Amino Group: The amino group is protected by reacting the starting material with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This forms the Cbz-protected amino acid.

    Esterification: The carboxylic acid group is then esterified by reacting the Cbz-protected amino acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the protection and esterification reactions.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate undergoes various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Cbz protecting group can be removed by hydrogenation in the presence of a palladium catalyst or by treatment with strong acids such as trifluoroacetic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

    Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.

    Deprotection: Palladium on carbon (Pd/C) with hydrogen gas or trifluoroacetic acid.

    Substitution: Reagents such as carbodiimides (e.g., EDC, DCC) for peptide bond formation.

Major Products Formed

    Hydrolysis: (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylic acid.

    Deprotection: Ethyl (1S,2R)-2-aminocyclopentanecarboxylate.

    Substitution: Various peptides or amides depending on the reactants used.

Scientific Research Applications

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate depends on its specific application

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate can be compared with other carbamate-protected amino acids:

    Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    Ethyl (1S,2R)-2-(Fmoc-amino)cyclopentanecarboxylate: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    Ethyl (1S,2R)-2-(Cbz-amino)cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Cbz protecting group, which provides stability and selectivity in various chemical reactions.

Properties

IUPAC Name

ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLVBYDRFDRWTE-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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